molecular formula C24H20S2 B14601319 Azulene, 1,3-bis[(4-methylphenyl)thio]- CAS No. 61035-79-8

Azulene, 1,3-bis[(4-methylphenyl)thio]-

Cat. No.: B14601319
CAS No.: 61035-79-8
M. Wt: 372.5 g/mol
InChI Key: ORSXOBXWAUYOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azulene, 1,3-bis[(4-methylphenyl)thio]- is a derivative of azulene, an aromatic hydrocarbon known for its deep blue color. Azulene itself is an isomer of naphthalene and is characterized by a fused five-membered and seven-membered ring structure. The compound Azulene, 1,3-bis[(4-methylphenyl)thio]- features two 4-methylphenylthio groups attached at the 1 and 3 positions of the azulene core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azulene, 1,3-bis[(4-methylphenyl)thio]- typically involves the reaction of azulene with 4-methylbenzenethiol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 1,3-dibromoazulene reacts with 4-methylbenzenethiol in the presence of magnesium to form the desired compound . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of Azulene, 1,3-bis[(4-methylphenyl)thio]- may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Azulene, 1,3-bis[(4-methylphenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Electrophilic substitution reactions are common, where the azulene core undergoes substitution at the 1 and 3 positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various electrophiles such as halogens or nitro groups; reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of Azulene, 1,3-bis[(4-methylphenyl)thio]- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, influencing cellular redox states and signaling pathways. Its anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity may involve disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azulene, 1,3-bis[(4-methylphenyl)thio]- is unique due to the presence of two 4-methylphenylthio groups, which enhance its chemical reactivity and biological activity compared to other azulene derivatives. This structural modification allows for a broader range of applications in both scientific research and industrial processes.

Properties

CAS No.

61035-79-8

Molecular Formula

C24H20S2

Molecular Weight

372.5 g/mol

IUPAC Name

1,3-bis[(4-methylphenyl)sulfanyl]azulene

InChI

InChI=1S/C24H20S2/c1-17-8-12-19(13-9-17)25-23-16-24(22-7-5-3-4-6-21(22)23)26-20-14-10-18(2)11-15-20/h3-16H,1-2H3

InChI Key

ORSXOBXWAUYOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=C3C2=CC=CC=C3)SC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.